molecular formula C28H32FN5O B610592 RU-505

RU-505

Cat. No.: B610592
M. Wt: 473.6 g/mol
InChI Key: GMFHHCFJJZWFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

RU-505 plays a crucial role in biochemical reactions by inhibiting the interaction between amyloid-β (Aβ) and fibrinogen. This interaction is known to alter fibrin clot structure and delay clot degradation, contributing to cerebrovascular abnormalities in Alzheimer’s disease . This compound has a higher efficacy for inhibiting monomeric forms of Aβ bound to fibrinogen over oligomeric forms . In vitro studies have shown that this compound normalizes fibrin clot formation disrupted by Aβ42 . The compound interacts with Aβ and fibrinogen, preventing the formation of abnormal blood clots and improving blood flow in the brain .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In Alzheimer’s disease mouse models, treatment with this compound has been shown to reduce inflammation and improve blood flow in the brain . The compound also improves spatial memory and cognitive function in these mice . This compound influences cell signaling pathways by inhibiting the interaction between Aβ and fibrinogen, which in turn reduces the formation of abnormal blood clots and inflammation . This leads to improved neuronal function and reduced cognitive decline in Alzheimer’s disease models .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with amyloid-β (Aβ) and fibrinogen. This compound effectively inhibits the interaction between Aβ and fibrinogen, preventing the formation of abnormal fibrin clots that contribute to cerebrovascular abnormalities in Alzheimer’s disease . The compound has an IC50 of 5.00 and 2.72 μM in fluorescence polarization (FP) and AlphaLISA assays, respectively . This compound is highly permeable to the blood-brain barrier, allowing it to exert its effects in the brain . By inhibiting the Aβ-fibrinogen interaction, this compound reduces vascular amyloid deposition and microgliosis, leading to improved cognitive function in Alzheimer’s disease models .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time in both in vitro and in vivo studies. Chronic treatment with this compound (35 mg/kg, subcutaneously, every other day for 3 months) in Alzheimer’s disease mouse models has been shown to decrease Aβ deposition in blood vessels and cortical fibrinogen infiltration . This long-term treatment also reduces microgliosis and improves spatial memory in treated mice compared with vehicle control mice . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have shown promising results in Alzheimer’s disease models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In Alzheimer’s disease mouse models, a dosage of 35 mg/kg administered subcutaneously every other day for 3 months has been shown to significantly reduce vascular amyloid deposition and improve cognitive function . Higher dosages of this compound have not been extensively studied, but it is important to consider potential toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with amyloid-β (Aβ) and fibrinogen. By inhibiting the Aβ-fibrinogen interaction, this compound normalizes fibrin clot formation and degradation in the presence of Aβ42 . The compound’s effects on metabolic flux or metabolite levels have not been extensively studied, but its role in reducing vascular amyloid deposition and improving cognitive function suggests that it may influence metabolic pathways related to Alzheimer’s disease .

Transport and Distribution

This compound is highly permeable to the blood-brain barrier, allowing it to be effectively transported and distributed within the brain . The compound’s interaction with amyloid-β (Aβ) and fibrinogen facilitates its localization in areas affected by Alzheimer’s disease . This compound’s transport and distribution within cells and tissues have not been extensively studied, but its ability to cross the blood-brain barrier is a key factor in its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound has not been extensively studied, but its ability to cross the blood-brain barrier and interact with amyloid-β (Aβ) and fibrinogen suggests that it may localize in areas affected by Alzheimer’s disease . The compound’s effects on its activity or function within specific compartments or organelles have not been well characterized, but its role in reducing vascular amyloid deposition and improving cognitive function indicates that it may have important subcellular effects .

Preparation Methods

RU-505 is synthesized through a series of chemical reactions involving the formation of a pyrazolo[1,5-a]pyrimidine core. The synthetic route typically involves the following steps:

Industrial production methods for this compound are not widely documented, but the compound is typically produced in research laboratories for scientific studies .

Chemical Reactions Analysis

RU-505 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

RU-505 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

RU-505 exerts its effects by inhibiting the interaction between amyloid-beta and fibrinogen. This inhibition prevents the formation of abnormal blood clots in the brain, which are associated with Alzheimer’s disease. This compound binds to amyloid-beta, preventing it from interacting with fibrinogen and thereby reducing cerebral amyloid angiopathy and improving blood flow . The compound also reduces inflammation and microgliosis in the brain, contributing to its neuroprotective effects .

Comparison with Similar Compounds

RU-505 is unique in its ability to specifically inhibit the interaction between amyloid-beta and fibrinogen. Similar compounds include other amyloid-beta inhibitors and fibrinogen interaction inhibitors. this compound stands out due to its high permeability to the blood-brain barrier and its efficacy in reducing cerebral amyloid angiopathy .

Similar Compounds

This compound’s unique mechanism of action and its ability to improve cognitive function in Alzheimer’s disease models make it a promising candidate for further research and development .

Properties

IUPAC Name

N-benzyl-2-tert-butyl-N-[2-(dimethylamino)ethyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32FN5O/c1-28(2,3)25-18-26-30-23(17-24(34(26)31-25)21-11-13-22(29)14-12-21)27(35)33(16-15-32(4)5)19-20-9-7-6-8-10-20/h6-14,17-18H,15-16,19H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFHHCFJJZWFBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C(=CC(=NC2=C1)C(=O)N(CCN(C)C)CC3=CC=CC=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.